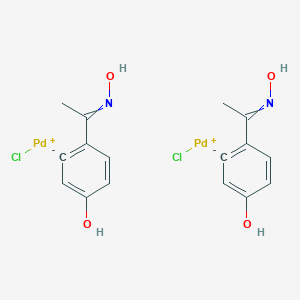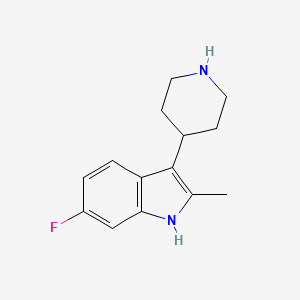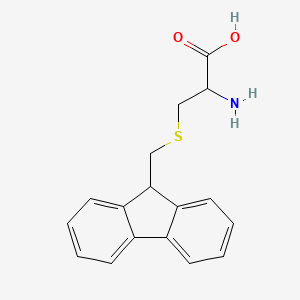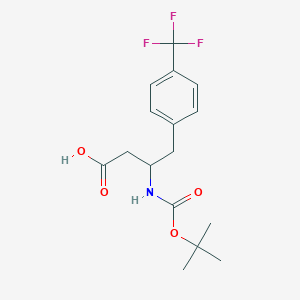
2,6-Dichloro-3-fluorobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms and one fluorine atom. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Dichloro-3-fluorobenzoyl chloride typically involves the acylation of 2,6-dichlorofluorobenzene with oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours. After the reaction is complete, the product is distilled under reduced pressure to obtain the desired compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as described above. The process involves the use of readily available raw materials and is designed to be efficient and cost-effective. The reaction conditions are optimized to ensure high yield and purity of the product, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2,6-Dichloro-3-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The reaction is carried out using water or aqueous solutions of acids or bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major product is 2,6-Dichloro-3-fluorobenzoic acid.
Reduction: The major products are 2,6-Dichloro-3-fluorobenzyl alcohol or 2,6-Dichloro-3-fluorobenzaldehyde
科学的研究の応用
2,6-Dichloro-3-fluorobenzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,6-Dichloro-3-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. In biological systems, the compound can interact with proteins, enzymes, and other biomolecules, leading to the formation of covalent bonds and modification of their activity .
類似化合物との比較
Similar Compounds
- 2,6-Dichlorobenzoyl chloride
- 3,6-Dichloro-2-fluorobenzoyl chloride
- 2,4-Dichloro-3-fluorobenzoyl chloride
Uniqueness
2,6-Dichloro-3-fluorobenzoyl chloride is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in organic synthesis and industrial production .
特性
分子式 |
C7H2Cl3FO |
|---|---|
分子量 |
227.4 g/mol |
IUPAC名 |
2,6-dichloro-3-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl3FO/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2H |
InChIキー |
MCSSGGCPMLHPQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine](/img/structure/B13396395.png)
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxy-butanoic Acid](/img/structure/B13396410.png)

![1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol](/img/structure/B13396428.png)


![3-chloro-7-[2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13396439.png)

![N-[21-ethyl-20-[2-(1-methoxyethyl)-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B13396447.png)




![2-Amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13396471.png)
